1-((2-Phenoxyethyl)sulfonyl)indoline
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Overview
Description
1-((2-Phenoxyethyl)sulfonyl)indoline is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound features an indoline core, which is a saturated form of indole, and a sulfonyl group attached to a phenoxyethyl moiety. This unique structure imparts specific chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary targets of 1-((2-Phenoxyethyl)sulfonyl)indoline are the Bcl-2 and Mcl-1 proteins . These proteins are part of the Bcl-2 family, which plays a crucial role in regulating cell death and survival . In particular, Bcl-2 and Mcl-1 are anti-apoptotic proteins that prevent programmed cell death, making them important targets for anticancer therapies .
Mode of Action
This compound interacts with its targets, Bcl-2 and Mcl-1, by binding to their active pockets . This binding is facilitated by Van der Waals forces and hydrogen bonds . The compound’s interaction with these proteins inhibits their anti-apoptotic activity, thereby promoting cell death .
Biochemical Pathways
The compound’s action primarily affects the apoptosis pathway. By inhibiting the anti-apoptotic proteins Bcl-2 and Mcl-1, it disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell . This disruption can trigger apoptosis, leading to the death of cancer cells .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . By inhibiting the anti-apoptotic proteins Bcl-2 and Mcl-1, the compound promotes cell death, potentially reducing the growth and spread of cancer .
Biochemical Analysis
Biochemical Properties
Indoline derivatives, including 1-((2-Phenoxyethyl)sulfonyl)indoline, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of hydrogen bonds due to the presence of the nitrogen atom in the indoline ring
Cellular Effects
The effects of this compound on cellular processes are not well-studied. Indoline derivatives are known to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Indoline derivatives are generally electron-rich and prefer electrophilic rather than nucleophilic substitution . This suggests that this compound may interact with biomolecules through electrophilic substitution, potentially leading to changes in gene expression or enzyme activity.
Metabolic Pathways
The metabolic pathways involving this compound are not well-known. Indole, a related compound, is known to be metabolized by cytochrome P450 enzymes through a dehydrogenation pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Phenoxyethyl)sulfonyl)indoline typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced through nucleophilic substitution reactions, where a phenol derivative reacts with an appropriate alkylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-((2-Phenoxyethyl)sulfonyl)indoline undergoes various chemical reactions, including:
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the phenoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted indoline derivatives.
Scientific Research Applications
1-((2-Phenoxyethyl)sulfonyl)indoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used as a probe to study biological pathways and molecular interactions involving indole derivatives.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
Comparison with Similar Compounds
1-((2-Phenoxyethyl)sulfonyl)indole: Similar structure but with an indole core instead of indoline.
1-((2-Phenoxyethyl)sulfonyl)pyrrole: Similar structure but with a pyrrole core.
1-((2-Phenoxyethyl)sulfonyl)benzene: Similar structure but with a benzene core.
Uniqueness: 1-((2-Phenoxyethyl)sulfonyl)indoline is unique due to its indoline core, which provides distinct chemical and biological properties compared to its indole, pyrrole, and benzene analogs. The saturated indoline core can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
IUPAC Name |
1-(2-phenoxyethylsulfonyl)-2,3-dihydroindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-21(19,13-12-20-15-7-2-1-3-8-15)17-11-10-14-6-4-5-9-16(14)17/h1-9H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPHSQWYLBFMJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CCOC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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